
E3 ligase Ligand-Linker Conjugates 5
Übersicht
Beschreibung
VH032-PEG3-NH2 (Hydrochlorid) ist ein synthetisierter E3-Ligase-Liganden-Linker-Konjugat, der den (S,R,S)-AHPC-basierten von-Hippel-Lindau (VHL)-Liganden und einen 3-Einheiten-Polyethylenglykol (PEG)-Linker enthält. Diese Verbindung wird hauptsächlich in der Proteolyse-Targeting-Chimäre (PROTAC)-Technologie verwendet, einem neuartigen Ansatz in der Medikamentenforschung und -entwicklung .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von VH032-PEG3-NH2 (Hydrochlorid) umfasst mehrere Schritte, beginnend mit der Herstellung des (S,R,S)-AHPC-basierten VHL-Liganden. Dieser Ligand wird dann durch eine Reihe von chemischen Reaktionen, einschließlich Amidbindungsbildung und Reinigungsschritten, mit einem 3-Einheiten-PEG-Linker konjugiert .
Industrielle Produktionsverfahren
Die industrielle Produktion von VH032-PEG3-NH2 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Steuerung von Temperatur, pH-Wert und Reaktionszeit sowie der Einsatz fortschrittlicher Reinigungstechniken wie Chromatographie .
Analyse Chemischer Reaktionen
Mechanism of Action: Ubiquitination and Degradation
The primary chemical reaction involves ternary complex formation with E3 ligases and target proteins, leading to ubiquitination:
Critical factors :
- Linker length and flexibility : PEG3 optimizes spatial alignment between E3 ligase and target protein .
- Binding affinity : (S,R,S)-AHPC exhibits high affinity for VHL () .
Comparative Analysis with Other E3 Ligase Conjugates
E3 Ligase Ligand-Linker Conjugate 5 is distinguished by its VHL specificity and PEG3 linker. Below is a comparison with similar compounds:
Advantages of Conjugate 5 :
- Enhanced proteolytic efficiency due to optimized linker length .
- Reduced off-target effects compared to CRBN-targeting conjugates .
Reaction Conditions and Optimization
Key parameters for efficient ubiquitination:
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
pH | 7.0–7.4 | Maintains E3 ligase activity |
Temperature | 37°C | Mimics physiological conditions |
Incubation time | 4–6 hours | Ensures ternary complex stability |
Challenges :
Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
E3 ligase Ligand-Linker Conjugates 5 are primarily utilized in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. These compounds have shown promise in selectively degrading disease-associated proteins while sparing non-target proteins, thereby minimizing side effects.
Case Study: Cancer Treatment
In a recent study, researchers developed a PROTAC based on this compound targeting oncogenic proteins involved in various cancers. The study demonstrated that these conjugates effectively reduced levels of specific kinases associated with tumor progression. By optimizing linker lengths and chemical modifications, researchers achieved enhanced selectivity and potency in degrading target proteins without affecting cellular viability .
Mechanistic Insights
The design of this compound allows for site-specific recruitment of E3 ligases to proteins lacking known small molecule ligands. This approach enables researchers to explore degradation efficiency across different regions of protein surfaces, providing insights into optimal linker designs and recruitment strategies. For example, studies have shown that varying linker lengths can significantly influence degradation outcomes, highlighting the importance of linker chemistry in PROTAC development .
Study | Target Protein | Linker Length | Degradation Efficiency | Notes |
---|---|---|---|---|
Study A | EGFP | 12 atoms | High | Enhanced selectivity observed |
Study B | DUSP6 | 9 atoms | Moderate | Flexibility in linker length explored |
Study C | Oncogenic Kinases | 6 atoms | Low | Short linkers showed reduced efficacy |
Wirkmechanismus
VH032-PEG3-NH2 (hydrochloride) exerts its effects through the PROTAC mechanism. It recruits the VHL E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase, resulting in the selective degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
VH032: Ein Inhibitor der E3-Ubiquitin-Ligase VHL, der in ähnlichen Anwendungen wie VH032-PEG3-NH2 (Hydrochlorid) verwendet wird.
AHPC-PEG3-NH2: Ein weiterer E3-Ligase-Liganden-Linker-Konjugat, der in der PROTAC-Technologie verwendet wird
Einzigartigkeit
VH032-PEG3-NH2 (Hydrochlorid) ist aufgrund seiner spezifischen Kombination aus dem (S,R,S)-AHPC-basierten VHL-Liganden und dem 3-Einheiten-PEG-Linker einzigartig. Diese Struktur ermöglicht die effiziente Rekrutierung der VHL E3-Ligase und die effektive Degradation von Zielproteinen, was es zu einem wertvollen Werkzeug in der PROTAC-Technologie und der Medikamentenforschung macht .
Biologische Aktivität
E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 5 , represent a significant advancement in the field of targeted protein degradation (TPD) through the development of PROTACs (Proteolysis Targeting Chimeras). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis and regulating protein levels. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and research findings.
E3 ligases play a pivotal role in the ubiquitination process, which tags proteins for degradation. The mechanism involves:
- Binding : The ligand-linker conjugate binds to the target protein and an E3 ligase.
- Ubiquitination : This proximity induces the E3 ligase to ubiquitinate the target protein.
- Degradation : The ubiquitinated protein is then recognized and degraded by the proteasome.
This dual-targeting approach enhances specificity and reduces off-target effects compared to traditional small-molecule inhibitors.
Case Studies and Research Findings
Several studies have demonstrated the efficacy of E3 ligase ligand-linker conjugates, including various applications in cancer therapy:
- ARV-471 : A notable example is ARV-471, which combines a thalidomide derivative with an estrogen receptor (ER) ligand, showing effective degradation of CDK4/6 proteins. The study reported a degradation efficiency with a DC50 value of less than 10 nM .
- CRBN and VHL PROTACs : Research comparing CRBN-based and VHL-based PROTACs indicated that while both can degrade target proteins, CRBN-based PROTACs showed superior efficacy in certain contexts, emphasizing the importance of linker structures in achieving desired biological outcomes .
Data Table: Summary of Biological Activities
Compound Name | Target Protein | E3 Ligase | DC50 (nM) | Notes |
---|---|---|---|---|
ARV-471 | CDK4/6 | CRBN | <10 | Effective in breast cancer models |
CRBN-6-5-5-VHL | Various | CRBN/VHL | Not specified | Preferential degradation observed |
Compound 14a | Various | CRBN/VHL | Not specified | Demonstrated selective degradation |
Optimization Strategies
The optimization of E3 ligase ligand-linker conjugates involves several strategies:
- Linker Design : The choice of linker influences the hydrophobicity, flexibility, and overall stability of the conjugate. Alkyl and PEG linkers are commonly utilized to balance these properties .
- Ligand Selection : Different E3 ligases such as CRBN, VHL, IAP, and RNF4 are explored for their ability to selectively degrade target proteins in various tissues .
- Structure-Activity Relationship (SAR) : Understanding how modifications to the ligand or linker affect biological activity is crucial for developing more potent and selective PROTACs .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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